molecular formula C11H15Cl2N B1297808 Benzenemethanamine, N-butyl-2,6-dichloro- CAS No. 60509-36-6

Benzenemethanamine, N-butyl-2,6-dichloro-

Cat. No.: B1297808
CAS No.: 60509-36-6
M. Wt: 232.15 g/mol
InChI Key: AISCXMBITDLEON-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-butyl-2,6-dichloro- is a chemical compound with the molecular formula C11H15Cl2N and a molecular weight of 232.15 g/mol It is characterized by the presence of a benzenemethanamine core substituted with butyl and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-butyl-2,6-dichloro- typically involves the reaction of 2,6-dichlorobenzyl chloride with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2,6-Dichlorobenzyl chloride+ButylamineBenzenemethanamine, N-butyl-2,6-dichloro-\text{2,6-Dichlorobenzyl chloride} + \text{Butylamine} \rightarrow \text{Benzenemethanamine, N-butyl-2,6-dichloro-} 2,6-Dichlorobenzyl chloride+Butylamine→Benzenemethanamine, N-butyl-2,6-dichloro-

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, N-butyl-2,6-dichloro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-butyl-2,6-dichloro- can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted benzenemethanamines.

Scientific Research Applications

Benzenemethanamine, N-butyl-2,6-dichloro- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of amine-containing compounds with biological targets.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzenemethanamine, N-butyl-2,6-dichloro- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichloro groups can influence the compound’s binding affinity and specificity for these targets. The butyl group may also play a role in determining the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-butyl-2-chloro-: Similar structure but with only one chlorine atom.

    Benzenemethanamine, N-butyl-2,4-dichloro-: Similar structure but with chlorine atoms at different positions.

    Benzenemethanamine, N-butyl-2,6-difluoro-: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness

Benzenemethanamine, N-butyl-2,6-dichloro- is unique due to the specific positioning of the dichloro groups, which can significantly influence its chemical reactivity and biological activity. The combination of butyl and dichloro groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,14H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISCXMBITDLEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209251
Record name Benzenemethanamine, N-butyl-2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60509-36-6
Record name N-Butyl-2,6-dichlorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60509-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-butyl-2,6-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-butyl-2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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